SNS-032

Catalog No.
S548324
CAS No.
345627-80-7
M.F
C17H24N4O2S2
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SNS-032

CAS Number

345627-80-7

Product Name

SNS-032

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide

Molecular Formula

C17H24N4O2S2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22)

InChI Key

OUSFTKFNBAZUKL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 387032, BMS-387032, BMS387032, N-(5-(((5-(1,1-dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide, SNS 032, SNS-032

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3

Description

The exact mass of the compound N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide is 380.13407 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of piperidinecarboxamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CDK Inhibitor

N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide, also known as SNS-032 or BMS 387032, is a small molecule classified as a cyclin-dependent kinase (CDK) inhibitor []. CDKs are a family of enzymes that play a critical role in regulating the cell cycle by controlling the phosphorylation of specific proteins []. This phosphorylation process is essential for orderly cell division.

Mechanism of Action

SNS-032 acts by binding to the ATP-binding pocket of CDKs, particularly CDK2, CDK7, and CDK9 []. This binding prevents ATP from binding to the enzyme, thereby inhibiting its activity and halting cell cycle progression []. By targeting specific CDKs, SNS-032 has the potential to selectively kill cancer cells that rely on uncontrolled cell division for growth and survival.

SNS-032, also known by its former designation BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9. It is classified as a small molecule and has been investigated primarily for its therapeutic potential in treating various cancers, including chronic lymphocytic leukemia and multiple myeloma. The chemical formula of SNS-032 is C17H24N4O2S2C_{17}H_{24}N_{4}O_{2}S_{2}, with a molecular weight of approximately 380.53 g/mol. Its structure includes a thiazole and oxazole ring, contributing to its unique pharmacological properties .

SNS-032 functions by inhibiting the activity of CDKs, which play critical roles in cell cycle regulation and transcription. Specifically, it inhibits CDK2, CDK7, and CDK9, leading to the blockade of cell cycle progression and transcriptional regulation. The inhibition of CDK2 affects the G1 to S phase transition in the cell cycle, while inhibition of CDK7 and CDK9 impacts the phosphorylation of RNA polymerase II, which is essential for mRNA synthesis .

The biological activity of SNS-032 has been extensively studied in various cancer cell lines. It has shown significant efficacy in inducing apoptosis in chronic lymphocytic leukemia cells and multiple myeloma cells through mechanisms involving the inhibition of antiapoptotic proteins such as Mcl-1. In addition to inducing apoptosis, SNS-032 effectively blocks cell proliferation by inhibiting transcriptional processes critical for tumor growth . Its potency is notably higher than that of other CDK inhibitors like flavopiridol and roscovitine .

SNS-032 is primarily being explored for its applications in oncology. Clinical trials have investigated its use in treating chronic lymphocytic leukemia and multiple myeloma. Its ability to selectively inhibit CDKs makes it a candidate for combination therapies with other agents to enhance antitumor efficacy. Moreover, its role in transcriptional inhibition positions it as a potential therapeutic agent in other malignancies where dysregulated transcription contributes to cancer progression .

Studies have shown that SNS-032 interacts synergistically with other chemotherapy agents, enhancing their efficacy against cancer cells. For instance, when combined with cisplatin in esophageal squamous cell carcinoma models, SNS-032 significantly increased apoptosis compared to either agent alone. This suggests that SNS-032 may enhance the effectiveness of existing chemotherapeutic regimens by targeting multiple pathways involved in cancer cell survival .

Several compounds share structural or functional similarities with SNS-032. These include:

Compound NameMechanism of ActionUnique Features
FlavopiridolInhibits multiple CDKsBroad-spectrum activity against various kinases
RoscovitineSelective inhibitor of CDK2Primarily affects cell cycle regulation
PalbociclibSelective inhibitor of CDK4/6Approved for specific breast cancer types
DinaciclibInhibits multiple CDKs including CDK1/2/5/9Broad-spectrum activity; used in various cancers

SNS-032 is unique due to its selective inhibition profile against CDK7 and CDK9 alongside CDK2, making it particularly effective at modulating transcriptional processes critical for cancer cell survival .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

380.13406837 g/mol

Monoisotopic Mass

380.13406837 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9979I93686

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), leukemia (unspecified), lymphoma (unspecified), multiple myeloma, and solid tumors.

Mechanism of Action

SNS-032 is a potent and selective inhibitor of CDKs 2, 7 and 9, which are critical in the communication and relay of signals to promote cellular growth and function. CDK2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle. CDK7 and CDK9 are involved in transcriptional regulation of certain proteins involved in cell survival. Inappropriate activity by these CDKs can lead to unregulated proliferation, avoidance of apoptosis and increased cell survival, all of which are hallmarks of cancer. By selectively targeting these CDKs, SNS-032 may halt both aberrant cell proliferation and induce apoptosis.

Other CAS

345627-80-7

Wikipedia

Sns-032

Dates

Modify: 2023-08-15
1: Xie G, Tang H, Wu S, Chen J, Liu J, Liao C. The cyclin-dependent kinase inhibitor SNS-032 induces apoptosis in breast cancer cells via depletion of Mcl-1 and X-linked inhibitor of apoptosis protein and displays antitumor activity in vivo. Int J Oncol. 2014 Aug;45(2):804-12. doi: 10.3892/ijo.2014.2467. Epub 2014 May 26. PubMed PMID: 24865236.
2: Löschmann N, Michaelis M, Rothweiler F, Zehner R, Cinatl J, Voges Y, Sharifi M, Riecken K, Meyer J, von Deimling A, Fichtner I, Ghafourian T, Westermann F, Cinatl J Jr. Testing of SNS-032 in a Panel of Human Neuroblastoma Cell Lines with Acquired Resistance to a Broad Range of Drugs. Transl Oncol. 2013 Dec 1;6(6):685-96. eCollection 2013 Dec 1. PubMed PMID: 24466371; PubMed Central PMCID: PMC3890703.
3: Cihalova D, Hofman J, Ceckova M, Staud F. Purvalanol A, olomoucine II and roscovitine inhibit ABCB1 transporter and synergistically potentiate cytotoxic effects of daunorubicin in vitro. PLoS One. 2013 Dec 23;8(12):e83467. doi: 10.1371/journal.pone.0083467. eCollection 2013. PubMed PMID: 24376706; PubMed Central PMCID: PMC3871618.
4: Lemke J, von Karstedt S, Abd El Hay M, Conti A, Arce F, Montinaro A, Papenfuss K, El-Bahrawy MA, Walczak H. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1. Cell Death Differ. 2014 Mar;21(3):491-502. doi: 10.1038/cdd.2013.179. Epub 2013 Dec 20. PubMed PMID: 24362439; PubMed Central PMCID: PMC3921597.
5: Qi RZ, Ji Q, Zhang LY, Zhang Y, Yuan WP, Cheng T, Gao YD, Xu J. [Effect of SNS-032 on biological activity of hematopoietic stem cells in mice]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2013 Jun;21(3):741-5. doi: 10.7534/j.issn.1009-2137.2013.03.040. Chinese. PubMed PMID: 23815933.
6: Meng H, Jin Y, Liu H, You L, Yang C, Yang X, Qian W. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt. J Hematol Oncol. 2013 Feb 18;6:18. doi: 10.1186/1756-8722-6-18. PubMed PMID: 23415012; PubMed Central PMCID: PMC3599109.
7: Gallorini M, Cataldi A, di Giacomo V. Cyclin-dependent kinase modulators and cancer therapy. BioDrugs. 2012 Dec 1;26(6):377-91. doi: 10.2165/11634060-000000000-00000. Review. PubMed PMID: 22928661.
8: Robak P, Robak T. A targeted therapy for protein and lipid kinases in chronic lymphocytic leukemia. Curr Med Chem. 2012;19(31):5294-318. Review. PubMed PMID: 22830347.
9: Held JM, Britton DJ, Scott GK, Lee EL, Schilling B, Baldwin MA, Gibson BW, Benz CC. Ligand binding promotes CDK-dependent phosphorylation of ER-alpha on hinge serine 294 but inhibits ligand-independent phosphorylation of serine 305. Mol Cancer Res. 2012 Aug;10(8):1120-32. doi: 10.1158/1541-7786.MCR-12-0099. Epub 2012 Jun 5. PubMed PMID: 22669764; PubMed Central PMCID: PMC3950940.
10: Wu Y, Chen C, Sun X, Shi X, Jin B, Ding K, Yeung SC, Pan J. Cyclin-dependent kinase 7/9 inhibitor SNS-032 abrogates FIP1-like-1 platelet-derived growth factor receptor α and bcr-abl oncogene addiction in malignant hematologic cells. Clin Cancer Res. 2012 Apr 1;18(7):1966-78. doi: 10.1158/1078-0432.CCR-11-1971. Epub 2012 Mar 23. PubMed PMID: 22447844.
11: Walsby E, Lazenby M, Pepper C, Burnett AK. The cyclin-dependent kinase inhibitor SNS-032 has single agent activity in AML cells and is highly synergistic with cytarabine. Leukemia. 2011 Mar;25(3):411-9. doi: 10.1038/leu.2010.290. Epub 2011 Jan 7. PubMed PMID: 21212792.
12: Chen R, Guo L, Chen Y, Jiang Y, Wierda WG, Plunkett W. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia. Blood. 2011 Jan 6;117(1):156-64. doi: 10.1182/blood-2010-01-262808. Epub 2010 Oct 22. PubMed PMID: 20971952; PubMed Central PMCID: PMC3037741.
13: Kruse U, Pallasch CP, Bantscheff M, Eberhard D, Frenzel L, Ghidelli S, Maier SK, Werner T, Wendtner CM, Drewes G. Chemoproteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors in primary chronic lymphocytic leukemia cells. Leukemia. 2011 Jan;25(1):89-100. doi: 10.1038/leu.2010.233. Epub 2010 Oct 14. PubMed PMID: 20944678.
14: Chen R, Chubb S, Cheng T, Hawtin RE, Gandhi V, Plunkett W. Responses in mantle cell lymphoma cells to SNS-032 depend on the biological context of each cell line. Cancer Res. 2010 Aug 15;70(16):6587-97. doi: 10.1158/0008-5472.CAN-09-3578. Epub 2010 Jul 27. PubMed PMID: 20663900; PubMed Central PMCID: PMC2929954.
15: Tong WG, Chen R, Plunkett W, Siegel D, Sinha R, Harvey RD, Badros AZ, Popplewell L, Coutre S, Fox JA, Mahadocon K, Chen T, Kegley P, Hoch U, Wierda WG. Phase I and pharmacologic study of SNS-032, a potent and selective Cdk2, 7, and 9 inhibitor, in patients with advanced chronic lymphocytic leukemia and multiple myeloma. J Clin Oncol. 2010 Jun 20;28(18):3015-22. doi: 10.1200/JCO.2009.26.1347. Epub 2010 May 17. PubMed PMID: 20479412.
16: Boquoi A, Chen T, Enders GH. Chemoprevention of mouse intestinal tumorigenesis by the cyclin-dependent kinase inhibitor SNS-032. Cancer Prev Res (Phila). 2009 Sep;2(9):800-6. doi: 10.1158/1940-6207.CAPR-09-0053. Epub 2009 Sep 1. PubMed PMID: 19723896; PubMed Central PMCID: PMC2819381.
17: Dickson MA, Schwartz GK. Development of cell-cycle inhibitors for cancer therapy. Curr Oncol. 2009 Mar;16(2):36-43. PubMed PMID: 19370178; PubMed Central PMCID: PMC2669234.
18: Ali MA, Reis A, Ding LH, Story MD, Habib AA, Chattopadhyay A, Saha D. SNS-032 prevents hypoxia-mediated glioblastoma cell invasion by inhibiting hypoxia inducible factor-1alpha expression. Int J Oncol. 2009 Apr;34(4):1051-60. PubMed PMID: 19287962.
19: Chen R, Wierda WG, Chubb S, Hawtin RE, Fox JA, Keating MJ, Gandhi V, Plunkett W. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood. 2009 May 7;113(19):4637-45. doi: 10.1182/blood-2008-12-190256. Epub 2009 Feb 20. PubMed PMID: 19234140; PubMed Central PMCID: PMC2680368.
20: Kodym E, Kodym R, Reis AE, Habib AA, Story MD, Saha D. The small-molecule CDK inhibitor, SNS-032, enhances cellular radiosensitivity in quiescent and hypoxic non-small cell lung cancer cells. Lung Cancer. 2009 Oct;66(1):37-47. doi: 10.1016/j.lungcan.2008.12.026. Epub 2009 Feb 3. PubMed PMID: 19193471.

Explore Compound Types